2,7-二硝基-9,10-菲咯二酮

描述

2,7-Dinitro-9,10-phenanthrenedione is an organic compound . It appears as a yellow crystalline powder . It is insoluble in water but soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and hexane .

Synthesis Analysis

The synthesis of 2,7-Dinitro-9,10-phenanthrenedione generally requires organic synthesis methods . A commonly used method is the reaction of phenanthrene with nitric acid, followed by further oxidation and nitration of the product to obtain the target compound .Molecular Structure Analysis

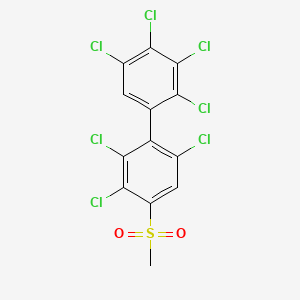

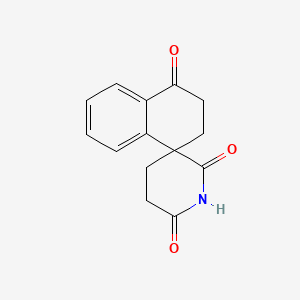

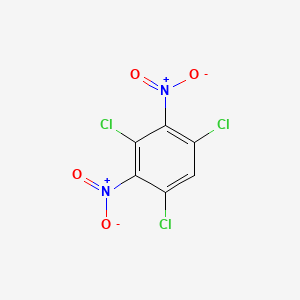

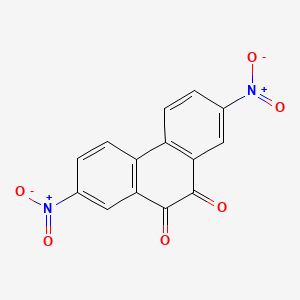

The molecular formula of 2,7-Dinitro-9,10-phenanthrenedione is C14H6N2O6 . Its molecular weight is 298.21 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

The addition of acetone to 9,10-phenanthrenequinone and 2-nitro-, 2,7-dinitro-, and 2,4,7-trinitro-9,10-phenanthrenequinones in the presence of Al2O3 affords mono- and bisadducts .Physical And Chemical Properties Analysis

The density of 2,7-Dinitro-9,10-phenanthrenedione is approximately 1.631±0.06 g/cm3 . Its melting point is around 302-304 °C, and its boiling point is approximately 555.9±43.0 °C .科学研究应用

生物降解研究

- 土壤细菌的生物降解:Kanaly 和 Hamamura (2013) 研究了土壤细菌属鞘氨醇单胞菌转化 9,10-菲咯二酮(菲的细胞毒性衍生物)的过程。该研究揭示了潜在的生物转化途径,包括芳环裂解转化产物的形成,为相关化合物的环境降解过程提供了见解 (Kanaly & Hamamura, 2013).

化学合成与反应

- 碱性缩合进行新型合成:Itano (1974) 探索了 9,10-菲咯二酮与 N,N-二甲基胍的反应,产生了在材料科学和有机合成中具有潜在应用的新型衍生物 (Itano, 1974).

配合物中的结构和磁性性质

- 带有配体的锰和镍簇:Li 等人 (2017) 的研究重点是与 9,10-菲咯二酮-9-肟和过渡金属形成的配合物,揭示了独特的结构和磁性性质。此类研究有助于理解配位化学中的分子结构 (Li et al., 2017).

光谱和结构研究

- X 射线结构和光谱研究:Gridunova 等人 (1992) 对 2,7-二硝基-9,10-菲咯二酮的溶剂化物进行了 X 射线结构研究,提供了对这些化合物在不同条件下的结构行为的关键见解,有助于理解它们的物理和化学性质 (Gridunova et al., 1992).

有机化学中的应用

- 与丙酮的反应:Linko 等人 (2001) 研究了丙酮与 9,10-菲咯二酮的各种衍生物的加成,导致形成单加成物和双加成物。确定了这些加成物的晶体结构,有助于了解有机化学中的反应机理 (Linko et al., 2001).

环境和健康相关研究

- 微生物降解和环境影响:Koch 等人 (1996) 分离出一种能够降解 9,10-菲咯二酮的假单胞菌属菌株。了解微生物与环境污染物之间的这种相互作用对于生物修复策略至关重要 (Koch et al., 1996).

生化研究

- 蛋白酪氨酸磷酸酶失活:Wang 等人 (2004) 和 Urbanek 等人 (2001) 的研究重点是 9,10-菲咯二酮与蛋白酪氨酸磷酸酶的生化相互作用,特别是 CD45 和 PTP1B。这些研究表明,这些化合物可以充当抑制剂,为酪氨酸磷酸化重要的疾病的治疗应用提供了潜在的见解 (Wang et al., 2004); (Urbanek et al., 2001).

植物化学和天然化合物

- 穿山甲的化学成分:Li 等人 (2014) 的一项研究从穿山甲中分离出化合物,包括 9,10-菲咯二酮的衍生物,揭示了它们的细胞毒活性以及在药学化学中的潜在用途 (Li et al., 2014).

电化学和传感器开发

- 电化学行为和传感应用:Gayathri 和 Kumar (2014) 研究了 1,10-菲咯啉在碳纳米管表面的电化学行为,从而深入了解了铜离子和过氧化氢传感器的开发。这项研究展示了 9,10-菲咯二酮衍生物在电化学传感器中的潜在应用 (Gayathri & Kumar, 2014).

晶体学和材料科学

- 衍生物的晶体结构:Becker 等人 (1996) 和 Gridunova 等人 (1992) 提供了 9,10-菲咯二酮各种衍生物的详细晶体学分析,有助于理解材料科学和晶体学中的分子结构 (Becker et al., 1996); (Gridunova et al., 1992).

环境化学

- 粘土矿物的吸附研究:Zhang 等人 (2011) 探讨了菲和相关化合物在粘土矿物上的吸附,提供了对环境相互作用和环境修复中潜在应用的见解 (Zhang et al., 2011).

安全和危害

2,7-Dinitro-9,10-phenanthrenedione is a toxic compound with certain explosive and irritant properties . It should be avoided from inhalation, skin contact, and eye contact . Appropriate personal protective equipment such as gloves, protective glasses, and a protective mask should be worn during use .

未来方向

2,7-Dinitro-9,10-phenanthrenedione has been used as a photosensitizer for the dehydrogenative lactonization of 2-arylbenzoic acids . The DNPO photocatalyst can be prepared on a large scale and exhibits excellent photo- and electrochemical properties . This represents a promising direction for future research and applications .

作用机制

Target of Action

It is known that this compound is used as a chemical reagent and intermediate, primarily in organic synthesis .

Mode of Action

It’s known that nitro derivatives of 9,10-phenanthrenequinone, such as 2,7-dinitro-9,10-phenanthrenedione, can form charge transfer complexes (ctcs) with other molecules . The acceptor properties of these compounds increase with the number of nitro groups and depend on their position .

Biochemical Pathways

It’s known that this compound can participate in charge transfer reactions, which could potentially influence various biochemical pathways .

Pharmacokinetics

It’s known that this compound is insoluble in water but soluble in organic solvents such as dimethylformamide (dmf), dimethyl sulfoxide (dmso), and hexane . This solubility profile may influence its bioavailability.

Result of Action

It’s known that this compound is used as a chemical reagent and intermediate, primarily in organic synthesis . Therefore, its action likely results in the formation of new organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,7-Dinitro-9,10-phenanthrenedione. For instance, its solubility in different solvents suggests that the solvent environment can significantly impact its action . Additionally, it’s known to be a toxic compound with certain explosive and irritant properties, suggesting that safety precautions should be taken when handling this compound .

生化分析

Biochemical Properties

2,7-Dinitro-9,10-phenanthrenedione plays a significant role in biochemical reactions due to its ability to form charge transfer complexes (CTCs) with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through electron transfer mechanisms. For instance, it has been shown to form CTCs with anthracene, where the acceptor properties of 2,7-Dinitro-9,10-phenanthrenedione increase with the number of nitro groups and their positions . These interactions can influence the redox state of the biomolecules, thereby affecting their function and activity.

Cellular Effects

2,7-Dinitro-9,10-phenanthrenedione affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form CTCs can lead to changes in the electron transport chain, impacting cellular respiration and energy production . Additionally, it can modulate the activity of enzymes involved in oxidative stress responses, thereby affecting cell survival and apoptosis.

Molecular Mechanism

The molecular mechanism of 2,7-Dinitro-9,10-phenanthrenedione involves its interaction with biomolecules through charge transfer and electron transfer processes. It acts as an electron acceptor, forming CTCs with electron donors such as anthracene . This interaction can lead to the inhibition or activation of enzymes, depending on the specific biomolecule involved. The compound’s nitro groups play a crucial role in its acceptor properties, influencing the formation energies and charge transfer values of the complexes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,7-Dinitro-9,10-phenanthrenedione can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and energy metabolism.

Dosage Effects in Animal Models

The effects of 2,7-Dinitro-9,10-phenanthrenedione vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular metabolism without causing significant toxicity . At high doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These threshold effects highlight the importance of dosage control in experimental settings.

Metabolic Pathways

2,7-Dinitro-9,10-phenanthrenedione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate redox reactions and energy metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . Its interactions with biomolecules can lead to changes in the overall metabolic state of the cell, influencing processes such as glycolysis and oxidative phosphorylation.

Transport and Distribution

Within cells and tissues, 2,7-Dinitro-9,10-phenanthrenedione is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility in organic solvents facilitates its transport across cell membranes, allowing it to reach its target sites within the cell.

Subcellular Localization

2,7-Dinitro-9,10-phenanthrenedione is localized in various subcellular compartments, where it exerts its biochemical effects. The compound’s targeting signals and post-translational modifications can direct it to specific organelles, such as mitochondria and the endoplasmic reticulum . Its localization within these compartments can influence its activity and function, particularly in terms of redox regulation and energy metabolism.

属性

IUPAC Name |

2,7-dinitrophenanthrene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O6/c17-13-11-5-7(15(19)20)1-3-9(11)10-4-2-8(16(21)22)6-12(10)14(13)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLYJKDKBQGPHLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=O)C3=C2C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30209160 | |

| Record name | 9,10-Phenanthrenedione, 2,7-dinitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

604-94-4 | |

| Record name | 2,7-Dinitro-9,10-phenanthrenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrenequinone, 2,7-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33530 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Phenanthrenedione, 2,7-dinitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30209160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。